N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine
Description
Chemical Structure and Key Features: N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine (CAS: 2568130-99-2) is a heterocyclic compound featuring:
- A thieno[3,2-b]pyridine core substituted with iodine at position 5.
- A pyridylmethyl group at position 6 of the thienopyridine ring.
- A Boc (tert-butoxycarbonyl) -protected amine linked to a 2-methoxyethylamine moiety.
Properties
Molecular Formula |
C21H24IN3O3S |
|---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
tert-butyl N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-N-(2-methoxyethyl)carbamate |
InChI |
InChI=1S/C21H24IN3O3S/c1-21(2,3)28-20(26)25(9-10-27-4)13-14-5-6-16(24-12-14)18-11-17-19(29-18)15(22)7-8-23-17/h5-8,11-12H,9-10,13H2,1-4H3 |
InChI Key |
JNMZIENTTFRDRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)CC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine typically involves multiple steps. One common method includes the protection of the amine group using the tert-butyloxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate under mild conditions . The iodothieno[3,2-b]pyridine core can be synthesized through a series of coupling reactions, such as the Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodothieno[3,2-b]pyridine core allows for substitution reactions, particularly halogen exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogs, focusing on substituents, synthetic routes, and applications:
Halogen-Substituted Thienopyridine Derivatives
Analysis :
- The Boc group enhances synthetic flexibility by protecting the amine during multi-step reactions, unlike the unprotected analogs in .
Thieno[2,3-b]pyridine Derivatives
Analysis :
- The thieno[3,2-b]pyridine core in the target compound offers distinct electronic properties compared to thieno[2,3-b] analogs, affecting solubility and reactivity .
- Ethoxy and cyano groups in analogs (e.g., 7b–7e in ) improve crystallinity but reduce metabolic stability compared to the methoxyethylamine group in the target compound.
Boc-Protected Amine Analogs
Analysis :
- The Boc group in the target compound allows for easier deprotection under mild acidic conditions compared to carbamates, which require harsher conditions .
- Iodine’s larger atomic radius may sterically hinder interactions compared to fluorine, but its polarizability could enhance binding in hydrophobic pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
